Phenyl 4-chlorobenzoate
Description
Contextualization within Organic Synthesis and Advanced Materials Science Research
In the realm of organic synthesis , Phenyl 4-chlorobenzoate (B1228818) is a valuable intermediate. The presence of the chlorine atom on the benzoate (B1203000) ring and the ester functionality provides multiple reactive sites for further chemical transformations. For instance, the ester can undergo nucleophilic substitution reactions. It is also a key precursor in iron-catalyzed cross-coupling reactions, such as the Kumada coupling, where it reacts with Grignard reagents to form new carbon-carbon bonds. mdpi.com This functional group tolerance makes it a versatile tool for constructing more complex molecular frameworks, including those with potential biological activity. iucr.org The synthesis of various derivatives, such as those containing imidazole (B134444) or hydrazone moieties, often starts from or incorporates the phenyl 4-chlorobenzoate structure. smolecule.comresearchgate.netaip.org
In advanced materials science , this compound and its derivatives are notable for their application in liquid crystals. tandfonline.com The rigid, rod-like structure of the molecule is conducive to forming mesophases, which are states of matter intermediate between conventional liquids and solid crystals. The specific properties of these liquid crystals, such as their nematic range, can be fine-tuned by making structural modifications to the this compound backbone. tandfonline.com For example, the related compound 4-chlorophenyl 4-(chlorobenzoyloxy)benzoate exhibits a broad nematic range, making it suitable for applications like liquid crystal displays (LCDs). tandfonline.com Research has also explored the use of this compound derivatives in creating novel materials with specific nonlinear optical properties. researchgate.netresearchgate.net
Significance of the Ester Moiety in Designed Molecular Architectures
The ester moiety (–COO–) is central to the chemical behavior and structural characteristics of this compound. This functional group dictates the molecule's reactivity and its conformation in space.
Reactivity: The ester bond is susceptible to hydrolysis under acidic or basic conditions, which can be a useful step in a multi-step synthesis to yield 4-chlorobenzoic acid and phenol (B47542). More importantly, the ester group can be targeted in cross-coupling reactions. Research has shown that iron-catalyzed reactions can selectively cleave the C(sp²)-O bond of the ester for cross-coupling with alkyl Grignard reagents, leaving the ester's carbonyl group intact. mdpi.com This chemoselectivity is highly valuable in synthetic chemistry. The electron-withdrawing nature of the 4-chloro substituent on the benzoate ring enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic reactions.
Structural Influence: The ester group acts as a linker between the phenyl and the 4-chlorobenzoyl rings. The planarity and the dihedral angle between these two aromatic rings, which are influenced by the ester linkage, are critical determinants of the molecule's ability to pack in a crystal lattice and to form liquid crystalline phases. researchgate.net In derivatives, the conformation around the ester bond can affect biological activity by influencing how the molecule binds to enzyme active sites or receptors. For instance, studies on related phenyl benzoates show that the torsion angle between the phenyl ring and the benzoate group is a key structural parameter.
Current Research Frontiers and Emerging Trajectories
Current research on this compound and its derivatives is pushing the boundaries of medicinal chemistry and materials science.
Bioactive Molecules and Agrochemicals: A significant research trajectory involves using this compound as a scaffold to synthesize novel compounds with potential therapeutic or agricultural applications. For example, imidazole derivatives of this compound have been synthesized and investigated as potential lactate (B86563) dehydrogenase (LDHA) inhibitors, a target in cancer therapy. researchgate.netaip.org Other complex derivatives are being explored for their potential as antimicrobial or anticancer agents. smolecule.comevitachem.com Furthermore, the structural motifs present in this compound are found in molecules being investigated for use as pesticides, suggesting a role in the development of new agrochemicals. lookchem.comuminho.ptbeilstein-journals.org
Advanced Functional Materials: The development of new liquid crystals with enhanced properties remains an active area of research. Scientists are synthesizing and studying new phenyl 4-benzoyloxybenzoate derivatives to achieve materials with lower crystal-to-mesophase transition temperatures and broader mesomorphic ranges, which are desirable for display technologies. tandfonline.com The incorporation of photoresponsive units, like azobenzene, into structures containing the this compound motif is another emerging frontier, leading to materials that can change their properties upon exposure to light. researchgate.netresearchgate.netresearchgate.net
Catalysis and Synthesis Methodology: The development of more efficient and selective catalytic methods for the transformation of this compound is an ongoing effort. Iron-catalyzed cross-coupling reactions represent a more sustainable and economical alternative to traditional palladium-catalyzed methods, and further research is focused on expanding the scope and functional group tolerance of these reactions. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₁₃H₉ClO₂ nih.gov |
| Molecular Weight | 232.66 g/mol |
| CAS Number | 1871-38-1 nih.gov |
| Appearance | White solid mdpi.com |
| InChIKey | XXXJKBSLNRMHLH-UHFFFAOYSA-N nih.gov |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Peaks |
|---|---|
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.13 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.8 Hz, 2H), 7.45–7.39 (m, 2H), 7.30–7.25 (m, 1H), 7.22–7.18 (m, 2H) mdpi.com |
| ¹³C{¹H}-NMR (100 MHz, CDCl₃) | δ 164.47, 150.94, 140.26, 131.69, 129.69, 129.10, 128.19, 126.19, 121.77 mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXJKBSLNRMHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293812 | |
| Record name | Phenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-38-1 | |
| Record name | NSC92446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Fundamental Esterification Reactions for Phenyl 4-chlorobenzoate (B1228818) Synthesis
The synthesis of Phenyl 4-chlorobenzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry. These methods involve the formation of an ester linkage between a phenol (B47542) and a 4-chlorobenzoic acid moiety.
Direct Condensation Approaches from Phenol and 4-Chlorobenzoic Acid
The most straightforward method for synthesizing this compound is the direct condensation of phenol and 4-chlorobenzoic acid. However, this reaction is typically slow and requires a catalyst to proceed efficiently, as phenols are less reactive than alcohols in standard esterification. libretexts.org To overcome this, specific catalytic systems have been developed. One notable process involves the use of a borate-sulfuric acid complex, which facilitates the direct esterification of phenolic compounds with carboxylic acids. google.comgoogle.com This method provides a direct route to phenyl esters, which was previously considered difficult without first activating the carboxylic acid. google.com
More recent advancements include mechanically induced, solvent-free esterification methods. For instance, the reaction between benzoic acid and phenol can be achieved by grinding the reactants with additives such as iodine (I₂) and potassium hypophosphite (KH₂PO₂), or potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃), demonstrating the potential for greener synthetic alternatives. nih.gov
Acyl Chloride-Mediated O-Acylation Pathways
A more common and generally more efficient method for preparing this compound is through the O-acylation of phenol using an activated form of the carboxylic acid, such as 4-chlorobenzoyl chloride. libretexts.org This reaction is a type of nucleophilic acyl substitution where the phenol acts as the nucleophile. ucalgary.ca The reaction between phenol and an acyl chloride like ethanoyl chloride is typically more vigorous than with a carboxylic acid. chemguide.co.uk
The process is often mediated by a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrogen chloride (HCl) gas produced as a byproduct, driving the reaction to completion. iucr.orgresearchgate.net In a typical procedure, the phenol is dissolved in a suitable solvent like dichloromethane (B109758) (DCM), and a base is added. iucr.org The 4-chlorobenzoyl chloride, dissolved in the same solvent, is then added slowly, often at a reduced temperature (e.g., 273 K or 0 °C) to control the reaction rate. iucr.org The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC). iucr.org For less reactive acyl chlorides, such as benzoyl chloride, the phenol may first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide, which significantly accelerates the reaction. libretexts.org
| Method | Reactants | Key Reagents/Catalysts | General Conditions | Reference |
|---|---|---|---|---|
| Direct Condensation | Phenol, 4-Chlorobenzoic Acid | Borate-Sulfuric Acid Complex | Heating | google.comgoogle.com |
| Solvent-Free Direct Condensation | Phenol, Benzoic Acid (analogous) | I₂/KH₂PO₂ or KI/P(OEt)₃ | Mechanical Grinding, Room Temperature | nih.gov |
| Acyl Chloride-Mediated O-Acylation | Phenol, 4-Chlorobenzoyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM), 0 °C to Room Temp | iucr.orgresearchgate.net |
Alternative Synthetic Routes (e.g., from Bromobenzene (B47551) and 4-Chlorobenzoic Acid)
While direct condensation and acyl chloride pathways are standard, alternative multi-step routes can be envisioned starting from different precursors. A synthesis commencing with bromobenzene would necessarily involve its conversion into a more reactive intermediate. A plausible, albeit indirect, pathway would involve the transformation of bromobenzene into phenol. This can be achieved through processes such as the Dow process (hydrolysis with NaOH at high temperature and pressure) or through a nucleophilic aromatic substitution reaction. Once phenol is obtained, it can be esterified with 4-chlorobenzoic acid or its acyl chloride as described in the sections above.
Another potential route involves the Fries rearrangement of this compound itself, which is not a synthesis of the compound but a transformation it can undergo. In the presence of a Lewis acid like aluminum chloride (AlCl₃), the ester can rearrange to form hydroxybenzophenone derivatives, specifically 4-chloro-4'-hydroxybenzophenone. ucalgary.cachemicalbook.com This reaction highlights the chemical reactivity of the ester product under specific catalytic conditions. chemicalbook.com
Synthesis of this compound Derivatives for Advanced Research
The this compound scaffold serves as a valuable building block for creating more complex molecules with specific functional properties, such as biological activity or liquid crystalline behavior.
Design and Synthesis of Imidazole-Containing Derivatives via One-Pot Condensation Reactions
Researchers have successfully synthesized imidazole-containing derivatives using precursors related to this compound for applications such as enzyme inhibition. researchgate.netaip.orgaip.org A key example is the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound. researchgate.netaip.org
The synthesis begins with the preparation of an aldehyde intermediate, 4-formylthis compound. aip.org This intermediate is then used in a one-pot condensation reaction with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. researchgate.netaip.org The mixture is refluxed for several hours, and upon cooling and addition of water, the desired imidazole (B134444) derivative precipitates and can be purified by recrystallization. researchgate.net This one-pot methodology is an efficient way to construct complex heterocyclic systems. organic-chemistry.org
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Aldehyde Synthesis | 4-Hydroxybenzaldehyde, 4-Chlorobenzoyl Chloride | Base (e.g., Triethylamine) | 4-Formylthis compound | aip.orgnih.gov |
| 2. Imidazole Formation (One-Pot) | 4-Formylthis compound | Benzil, Ammonium Acetate, Glacial Acetic Acid | 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound | researchgate.netaip.org |
Derivatization Strategies for Liquid Crystalline Systems
The rigid, rod-like structure of benzoate (B1203000) esters makes them excellent core units for the design of liquid crystalline materials. tandfonline.comresearchgate.net By modifying the this compound structure, researchers can fine-tune the mesomorphic properties, such as the temperature range of the liquid crystal phase. tandfonline.com
Strategies for derivatization often involve attaching flexible alkyl or alkoxy chains to one or both ends of the rigid core and introducing different terminal groups to modulate intermolecular interactions. nih.gov For example, a series of substituted phenyl 4-benzoyloxybenzoates, which are structurally analogous to this compound, have been prepared and studied. tandfonline.com It was found that these unsymmetrical molecules had significantly lower crystal-to-mesophase transition temperatures and broader mesomorphic ranges compared to their symmetrical counterparts. tandfonline.com For instance, 4-chlorophenyl 4-(chlorobenzoyloxy)benzoate exhibits a nematic liquid crystal range of 96°C (141–237°C). tandfonline.com The synthesis of such derivatives typically follows standard esterification procedures, reacting a substituted phenol with a substituted benzoyl chloride. tandfonline.com These studies demonstrate that the this compound framework is a versatile platform for developing new liquid crystal materials with tailored properties. core.ac.ukaps.org
Incorporation of Heterocyclic Moieties (e.g., Quinoline (B57606) and Coumarin (B35378) Scaffolds)
The esterification of hydroxylated heterocyclic compounds with 4-chlorobenzoyl chloride is a common strategy to create derivatives incorporating quinoline and coumarin scaffolds.
Quinoline Derivatives: The synthesis of quinoline-containing esters of 4-chlorobenzoic acid has been achieved through several methods. One approach involves the O-acylation of a hydroxyquinoline with 4-chlorobenzoyl chloride. For instance, quinolin-8-yl 4-chlorobenzoate has been synthesized via a triethylamine-mediated reaction between 8-hydroxyquinoline (B1678124) and 4-chlorobenzoyl chloride in acetonitrile (B52724). researchgate.net This reaction can be efficiently conducted under microwave irradiation at 80 °C, achieving a clean profile and a short reaction time of 20 minutes. researchgate.net Similarly, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate is synthesized from 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature, using triethylamine as a base, resulting in an 83% yield. mdpi.com
Another route involves the esterification of a quinoline derivative containing a hydroxyl group with 4-chlorobenzoic acid. scienceopen.com For example, (8-hydroxyquinolin-5-yl) methyl 4-chlorobenzoate was prepared from 5-(hydroxymethyl)-8-hydroxyquinoline and 4-chlorobenzoic acid. scienceopen.com This two-step process first involves the activation of the carboxylic acid with HCl in absolute THF, followed by the nucleophilic attack of the primary hydroxyl group of the quinoline derivative to form the ester. scienceopen.com
Coumarin Derivatives: The synthesis of coumarin-based esters follows a similar O-acylation strategy. 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is prepared by reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. mdpi.comresearchgate.net The reaction is typically carried out in a solvent like dichloromethane in the presence of a slight excess of triethylamine at room temperature (20°C) for one hour, yielding the final product in high (88%) yield. mdpi.com The hydroxyl group at the 7-position of the coumarin skeleton is readily acylated under these mild conditions. mdpi.com
| Derivative Name | Starting Materials | Reaction Type | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | 8-hydroxyquinolin-2(1H)-one, 4-chlorobenzoyl chloride | O-acylation | Et3N, CH3CN, Room Temp, 3h | 83% | mdpi.com |
| Quinolin-8-yl 4-chlorobenzoate | 8-hydroxyquinoline, 4-chlorobenzoyl chloride | O-acylation | Et3N, CH3CN, 80°C, 20 min (microwave) | Not specified | researchgate.net |
| (8-hydroxyquinolin-5-yl) methyl 4-chlorobenzoate | 5-(hydroxymethyl)-8-hydroxyquinoline, 4-chlorobenzoic acid | Esterification | Two steps: Acid activation (HCl/THF), then nucleophilic attack | 57% | scienceopen.com |
| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | 7-hydroxy-2H-chromen-2-one, 4-chlorobenzoyl chloride | O-acylation | Et3N, CH2Cl2, 20°C, 1h | 88% | mdpi.com |
Synthesis of Substituted Nitroaryl Benzoates
Nitroaryl benzoates are a class of compounds with significant industrial and synthetic applications. researchgate.net The synthesis of these molecules, such as 2,4,6-trinitrothis compound, often involves a two-step procedure. researchgate.netnih.gov
The first step is the conversion of 4-chlorobenzoic acid to its more reactive acid chloride derivative, 4-chlorobenzoyl chloride. researchgate.netnih.gov This is typically achieved by refluxing the carboxylic acid in an excess of thionyl chloride for about an hour, followed by distillation under reduced pressure to purify the resulting acid chloride. researchgate.netnih.gov
In the second step, the synthesized 4-chlorobenzoyl chloride is reacted with a substituted nitrophenol. researchgate.netnih.gov For the synthesis of 2,4,6-trinitrothis compound (also known as a picryl benzoate), a solution of picric acid (2,4,6-trinitrophenol) in a solvent like acetonitrile is treated dropwise with the 4-chlorobenzoyl chloride. researchgate.netnih.gov The final product is obtained after the solvent is evaporated. researchgate.net This general methodology allows for the creation of a series of substituted nitroaryl benzoates. iucr.orgresearchgate.net
| Product Name | Key Reactants | Reaction Sequence | Reference |
|---|---|---|---|
| 2,4,6-Trinitrothis compound | 4-chlorobenzoic acid, Thionyl chloride, Picric acid | 1. Formation of 4-chlorobenzoyl chloride. 2. Reaction with picric acid in acetonitrile. | researchgate.netnih.gov |
| 4-Formyl-2-nitrophenyl 4-bromobenzoate | 4-bromobenzoic acid, 4-formyl-2-nitrophenol | Similar esterification methodology | iucr.org |
Mechanistic Investigations of Related Chemical Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The following sections explore mechanisms relevant to the synthesis and transformation of this compound and its precursors.
Exploration of Oxidation Reactions (e.g., of Activated Side Chains in Derivatives)
A significant transformation for derivatives of this compound that possess alkyl side chains on either aromatic ring is side-chain oxidation. libretexts.org When an aromatic compound with an attached alkyl group is treated with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), the benzylic carbon is oxidized to a carboxylic acid group. libretexts.orgschoolwires.net
A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgschoolwires.net Consequently, side chains like methyl, ethyl, and isopropyl groups are readily oxidized, while a tert-butyl group, which lacks a benzylic hydrogen, is resistant to this oxidation. schoolwires.net During the reaction, any other carbon-carbon bonds within the alkyl side chain are cleaved. libretexts.org The mechanism, while not fully elucidated, is understood to proceed via the breaking of the benzylic C-H bond, as the intermediate radical or cation formed at this position is stabilized by resonance with the aromatic ring. libretexts.org
Studies on Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for the substitution of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and is particularly relevant for the synthesis of precursors to this compound, especially when dealing with aryl halides activated by electron-withdrawing groups. libretexts.orglibretexts.org
The SNAr mechanism generally proceeds in two steps:
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In this step, the aromaticity of the ring is temporarily destroyed, and the carbon at the reaction site becomes sp3 hybridized. libretexts.orglibretexts.org
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org
The presence of strong electron-withdrawing groups, such as nitro groups (–NO2), positioned ortho or para to the leaving group is crucial for this reaction. wikipedia.orgyoutube.com These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.org
Reaction Mechanism Elucidation in Chlorocarboxylation Processes
The synthesis of 4-chlorobenzoic acid, a key precursor for this compound, can be achieved through a one-pot chlorocarboxylation process. nih.govsemanticscholar.org A notable example is the photoirradiation of toluene (B28343) with a chlorine dioxide radical (ClO2˙) under ambient conditions, which produces a mixture of 2- and 4-chlorobenzoic acids. nih.govsemanticscholar.org
Based on experimental evidence, a plausible radical mechanism has been proposed: nih.govsemanticscholar.org
Initiation: Photoirradiation of the chlorine dioxide radical (ClO2˙) generates a chlorine radical (Cl˙) and singlet oxygen.
Chlorination: The highly reactive chlorine radical attacks the toluene ring to form an aryl radical. Another chlorine radical then abstracts a hydrogen atom from this intermediate to produce chlorotoluene.
Carboxylation: The reaction proceeds with hydrogen abstraction from the methyl group of chlorotoluene, creating a benzyl (B1604629) radical. This radical reacts with singlet oxygen to form a peroxy radical intermediate. This intermediate is then oxidized, potentially through a Pinnick oxidation or autoxidation pathway involving chlorobenzyl alcohol and chlorobenzaldehyde intermediates, to yield the final chlorobenzoic acid product. nih.gov
This single-step, metal-free method represents a green and sustainable alternative to traditional two-step processes that involve separate chlorination and oxidation steps, often requiring toxic metals. nih.govsemanticscholar.org
Advanced Spectroscopic and Crystallographic Characterization in Chemical Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy of Phenyl 4-chlorobenzoate (B1228818) reveals key vibrational frequencies that are characteristic of its structure. The most prominent absorption band is observed for the ester carbonyl (C=O) stretching vibration, which typically appears in the range of 1732-1745 cm⁻¹. rsc.orgmdpi.com For instance, one study reports a strong C=O stretching vibration at 1732 cm⁻¹. rsc.org Another identifies this peak at 1745 cm⁻¹. rsc.org The presence of the C-O bond in the ester group is confirmed by stretching vibrations observed around 1236 cm⁻¹ and 1085 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations are found within the 1400–1600 cm⁻¹ range. researchgate.net Furthermore, the characteristic stretching mode of the C-Cl bond is observed at approximately 740 cm⁻¹. mdpi.com
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Ester C=O | Stretching | 1732 - 1745 | rsc.orgmdpi.com |
| C-O | Stretching | 1085, 1236 | mdpi.com |
| Aromatic C=C | Stretching | 1400 - 1600 | researchgate.net |
| C-Cl | Stretching | 740 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals for the aromatic protons are observed. The protons on the 4-chlorobenzoyl moiety typically appear as two doublets. One study reports a doublet at δ 8.16 ppm (J = 8.6 Hz, 2H) and another at δ 7.50 ppm (J = 8.6 Hz, 2H). rsc.org The protons of the phenyl group appear as a multiplet between δ 7.21 and 7.47 ppm. rsc.org Specifically, the spectrum shows a multiplet for two protons from 7.43 to 7.47 ppm, a multiplet for one proton from 7.28 to 7.32 ppm, and a multiplet for the remaining two protons from 7.21 to 7.24 ppm. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the ester group is typically found at a chemical shift of approximately δ 164.4 ppm. rsc.org The carbon atoms of the aromatic rings resonate in the region of δ 121.6 to 150.8 ppm. rsc.org Key signals include the carbon attached to the chlorine atom at around δ 140.1 ppm and the ipso-carbon of the phenoxy group at approximately δ 150.8 ppm. rsc.org Other signals are observed at δ 131.6, 129.6, 128.9, 128.1, 126.1, and 121.6 ppm, corresponding to the remaining aromatic carbons. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 8.16 | d, J = 8.6 Hz, 2H (Protons on 4-chlorobenzoyl ring) | rsc.org |
| 7.50 | d, J = 8.6 Hz, 2H (Protons on 4-chlorobenzoyl ring) | rsc.org | |
| 7.43 - 7.47 | m, 2H (Protons on phenyl ring) | rsc.org | |
| 7.21 - 7.32 | m, 3H (Protons on phenyl ring) | rsc.org | |
| ¹³C NMR | 164.4 | C=O (Ester carbonyl) | rsc.org |
| 150.8 | Ipso-carbon of phenoxy group | rsc.org | |
| 140.1 | Carbon attached to chlorine | rsc.org | |
| 131.6 | Aromatic carbon | rsc.org | |
| 129.6 | Aromatic carbon | rsc.org | |
| 128.9 | Aromatic carbon | rsc.org | |
| 128.1 | Aromatic carbon | rsc.org | |
| 121.6, 126.1 | Aromatic carbons | rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning proton and carbon signals and mapping the connectivity within the molecule. mdpi.comnih.gov In a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, COSY experiments confirmed the assignment of all proton signals. mdpi.com HMBC analysis of the same compound allowed for the assignment of quaternary carbons by observing correlations between protons and carbons separated by two or three bonds. mdpi.com For instance, the carbonyl carbon of the ester group showed a ³J(C,H) correlation with the ortho-protons of the 4-chlorobenzoyl ring. mdpi.com Such analyses provide definitive evidence for the structural assembly of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. rsc.org For this compound, the molecular weight is 232.66 g/mol . nih.gov In gas chromatography-mass spectrometry (GC-MS) analysis, the most abundant peak (top peak) in the mass spectrum is observed at an m/z of 139. nih.gov This corresponds to the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺), which is a characteristic fragment for esters of 4-chlorobenzoic acid. libretexts.org Other significant fragments are observed at m/z 141 (due to the ³⁷Cl isotope), and m/z 111. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 232.66 g/mol | nih.gov |
| Top Peak (m/z) | 139 | nih.gov |
| Other Key Fragments (m/z) | 141, 111 | nih.gov |
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption properties of phenyl benzoate (B1203000) derivatives are determined by the electronic transitions within their chromophores, primarily the phenyl and benzoyl groups. cdnsciencepub.com For this compound, the UV-Vis spectrum is expected to be characterized by π → π* transitions associated with the aromatic rings. nih.gov
While specific experimental spectra for this compound are not extensively detailed in the reviewed literature, analysis of related compounds provides significant insight. For instance, studies on 4-Pentylphenyl 4-n-benzoate derivatives show complex and multiple absorption transitions in various solvents, which are identified as global, π*←π electronic transitions. nih.gov In another related molecule, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, absorption maxima (λmax) were observed at 316 nm and 330 nm in an acetone (B3395972) solution. mdpi.com Organotin(IV) 4-chlorobenzoates also show characteristic absorption maxima in the UV region. orientjchem.org These findings suggest that this compound would likely exhibit strong absorption in the UV region due to the conjugated π-electron systems of its aromatic moieties.
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography has been employed to determine the precise three-dimensional structure of this compound, revealing detailed information about its atomic arrangement, conformation, and the intermolecular forces that govern its crystal packing.
Single-Crystal X-ray Diffraction for Atomic Arrangements
Single-crystal X-ray diffraction analysis of this compound (referred to in studies as 4CP4CBA) provides precise data on its crystal structure. The compound crystallizes in a monoclinic system with the space group P 21/n. cdnsciencepub.commdpi.com The crystallographic data, collected at a temperature of 299(2) K, are summarized in the table below. cdnsciencepub.commdpi.com
| Parameter | Value |
| Chemical Formula | C₁₃H₈Cl₂O₂ |
| Molecular Weight (Mr) | 267.09 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a | 15.370 (2) Å |
| b | 3.9528 (4) Å |
| c | 19.465 (2) Å |
| β | 91.804 (9)° |
| Volume (V) | 1182.0 (2) ų |
| Z | 4 |
| Radiation | Cu Kα |
| Temperature | 299 (2) K |
Data sourced from Gowda et al. (2008). cdnsciencepub.commdpi.com
Analysis of Dihedral Angles and Molecular Conformation
The conformation of this compound is non-planar. The key conformational feature is the dihedral angle between the planes of the two aromatic rings (the phenyl and the 4-chlorobenzoyl moieties). For this compound, this angle is 47.98 (7)°. cdnsciencepub.commdpi.commdpi.com
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal structure of this compound is stabilized by intermolecular interactions. The primary interaction identified is a C—H···O hydrogen bond. cdnsciencepub.commdpi.com This type of weak hydrogen bond plays a crucial role in the formation of the supramolecular assembly. In the crystal, molecules are linked by these C—H···O hydrogen bonds, creating cohesive chains. cdnsciencepub.com The geometric parameters for these interactions are detailed in the table below.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |
| C12—H12···O2ⁱ | 0.96 (3) | 2.50 (3) | 3.442 (3) | 166 (2) |
Symmetry code: (i) x, 1+y, z. Data sourced from Gowda et al. (2008). cdnsciencepub.com
Crystal Packing Analysis and Principles of Crystal Engineering
The C—H···O intermolecular hydrogen bonds are fundamental to the crystal packing of this compound. These interactions link the individual molecules into helical chains that run along the b-axis of the unit cell. cdnsciencepub.commdpi.com This ordered, repeating arrangement defines the crystal lattice.
The study of this compound in comparison to its methyl-substituted analogues serves as an example of crystal engineering. cdnsciencepub.commdpi.com By systematically altering the substituents on the phenyl rings (e.g., replacing chlorine with a methyl group or vice versa), researchers can observe the resulting changes in molecular conformation (dihedral angles) and intermolecular packing motifs. This comparative approach provides insight into how specific functional groups direct the self-assembly of molecules in the solid state, a core principle of crystal engineering.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of Phenyl 4-chlorobenzoate (B1228818) at the electronic level. These methods provide a framework for analyzing its structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives and complexes involving 4-chlorobenzoate, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been employed to describe the distribution of electron densities and understand reactivity patterns. mdpi.com Such studies are crucial for elucidating the electronic properties that govern the chemical behavior of these compounds. mdpi.comevitachem.com The reliability of the B3LYP method in providing a balance between computational cost and accuracy makes it a popular choice for studying the structural properties of such molecules. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides information about the molecule's excitability and its ability to participate in chemical reactions.
For a copper(II) complex containing 4-chlorobenzoate, DFT calculations revealed a HOMO-LUMO gap of 5.16 eV, with the HOMO at -6.55 eV and the LUMO at -1.38 eV. mdpi.comresearchgate.net This significant energy gap suggests considerable stability. mdpi.com The distribution of these orbitals indicates that isodensities are primarily located on heteroatoms. mdpi.com In another study involving a derivative, the HOMO-LUMO energy gap was calculated to be 4.83 eV, which suggests moderate chemical reactivity and potential for use in organic electronics. The analysis of these orbitals helps in predicting how the molecule will interact with other species, with the HOMO energy indicating the electron-donating ability and the LUMO energy representing the electron-accepting ability. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.55 |
| ELUMO | -1.38 |
| Band Gap (ΔE) | 5.16 |
The dipole moment and the distribution of electronic density are critical for understanding the polarity and intermolecular interactions of Phenyl 4-chlorobenzoate. For a related hydrazone derivative, the calculated dipole moment was approximately 6.545 Debye, indicating polar characteristics that influence its solubility and interactions with biological systems. evitachem.com DFT calculations are also employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify nucleophilic and electrophilic regions within the molecule. mdpi.com These maps are valuable for predicting sites of chemical reactivity. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the behavior of this compound in complex environments, particularly its interactions with biological macromolecules.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. In silico studies of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound have shown a significant binding affinity for human lactate (B86563) dehydrogenase (LDHA), with a binding energy of -9.7 kcal/mol. researchgate.net This suggests a strong interaction with the active site of the enzyme. researchgate.net Similarly, a copper(II) complex with 4-chlorobenzoate ligands demonstrated a high negative free energy value of 26.31 kJmol⁻¹ when docked with the DNA gyrase enzyme, indicating potent inhibitory potential. mdpi.com These docking studies reveal various interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for the ligand's ability to block the enzyme's active site. mdpi.com
| Compound/Complex | Target Enzyme | Binding Energy | Reference |
|---|---|---|---|
| 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound | Human Lactate Dehydrogenase (LDHA) | -9.7 kcal/mol | researchgate.net |
| Copper(II)-4-chlorobenzoate complex | DNA Gyrase | 26.31 kJmol⁻¹ | mdpi.com |
Combined Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are advanced computational methods that allow for the study of chemical reactions in large biological systems, such as enzymes. nsf.gov This approach treats a small, chemically active region of the system with high-accuracy quantum mechanics, while the larger surrounding environment is described using more computationally efficient molecular mechanics. nsf.govarxiv.org
Studies on the dehalogenation of 4-chlorobenzoyl-CoA by the enzyme 4-chlorobenzoyl-CoA dehalogenase have utilized QM/MM methods. rsc.orgscilit.com These simulations provide detailed insights into the reaction mechanism, including the energetics of bond-breaking and bond-forming steps and the role of the protein environment in catalysis. nsf.govrsc.org For instance, a QM/MM study calculated the free energy profile for the conversion of 4-chlorobenzoate to 4-hydroxybenzoate (B8730719), revealing the presence of a stable Meisenheimer complex during the reaction. rsc.org Such simulations are indispensable for understanding enzyme mechanisms at a molecular level. nsf.gov
Molecular Docking Investigations for Ligand-Enzyme Interaction Studies
Theoretical Investigations of Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools to elucidate the complex mechanisms and energetic landscapes of chemical reactions involving this compound and its related compounds. Theoretical studies, often employing Density Functional Theory (DFT) and other quantum chemical methods, offer insights into reaction pathways, transition states, and the thermodynamic feasibility of various transformations that are often difficult to observe experimentally.
Dehalogenation Pathway Modeling and Transition State Analysis
The removal of the chlorine atom from the 4-chlorobenzoate moiety is a critical transformation, particularly in the context of environmental bioremediation. Computational modeling has been instrumental in understanding the mechanisms of this dehalogenation process, which is often catalyzed by enzymes.
Bacteria that degrade 4-chlorobenzoate (4-CBA) typically first activate it to its coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA (4-CBA-CoA). unm.edunih.gov The dehalogenation is then carried out by the enzyme 4-CBA-CoA dehalogenase. unm.eduresearchgate.net Theoretical studies have investigated the mechanism of this enzymatic reaction, revealing a unique form of covalent catalysis. unm.edu The proposed pathway involves a nucleophilic aromatic substitution (SNAr) mechanism. unm.edu
Key steps in the modeled dehalogenation pathway include:
Nucleophilic Attack: An active site carboxylate group from the enzyme attacks the C4 carbon of the benzoyl ring of 4-CBA-CoA. unm.edu
Formation of a Meisenheimer Complex: This attack leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. unm.edu Computational studies focus on the stabilization of this high-energy intermediate within the enzyme's active site, which is crucial for the reaction to proceed efficiently. unm.edu
Halide Displacement: The chloride ion is subsequently displaced, resulting in an arylated enzyme intermediate. unm.edu
Hydrolysis: The arylated enzyme is then hydrolyzed, releasing 4-hydroxybenzoyl-CoA and regenerating the native enzyme. unm.edu
Transient state kinetic analysis, supported by computational modeling, has helped to resolve and identify these intermediates. unm.edu Studies have shown that the dehalogenase enzyme is remarkably proficient, with a high rate constant for the formation of the Meisenheimer complex from 4-CBA-CoA. unm.edu
Another computationally studied degradation route for 4-chlorobenzoate is a meta cleavage pathway. In this mechanism, 4-chlorobenzoate is first transformed into 4-chlorocatechol (B124253), which then undergoes ring cleavage. asm.org Computational modeling helps to identify the subsequent metabolites in the pathway, such as 5-chloro-2-hydroxymuconic semialdehyde. asm.org
Computational Studies of Tautomerism and Isomerization Processes
Tautomerism and isomerization are fundamental processes that can significantly influence a molecule's reactivity and properties. Computational methods are essential for predicting tautomeric equilibria and understanding the mechanisms of these transformations. numberanalytics.com
While studies focusing specifically on the tautomerism of this compound are not prevalent, research on related molecules containing the 4-chlorobenzoate group provides valuable insights. For example, the tautomerism of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate has been investigated using spectroscopic and computational methods. mdpi.com This compound can exist in equilibrium between its 2-quinolone and hydroxyquinoline tautomers. mdpi.com
Computational findings for this system indicate that:
The 2-quinolone form is the predominant tautomer, stabilized by the formation of hydrogen-bonded dimers. mdpi.com
The tautomeric equilibrium is sensitive to several factors, including the electronic nature of substituents and the polarity of the solvent. mdpi.com
Isomerization processes, such as the cis-trans isomerization of double bonds, have also been investigated computationally for related structures like substituted 3-phenylpropenoates. nih.gov These studies show that isomerization can be a facile process under certain conditions, such as upon electron ionization, which can pre-position functional groups for subsequent reactions. nih.gov For instance, the isomerization of a trans-olefin can place an ester's carbonyl oxygen in proximity to an ortho-substituted chlorine atom, facilitating its elimination through the formation of a benzopyrylium intermediate. nih.gov
| Process | Compound Type | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Tautomerism | 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | DFT | Predominance of the 2-quinolone tautomer; equilibrium is solvent-dependent. | mdpi.com |
| Isomerization | Ethyl 3-(2-chlorophenyl)-propenoate | DFT | Facile trans-to-cis isomerization upon electron ionization facilitates subsequent fragmentation. | nih.gov |
Energetic Considerations in Chemical Transformations
Theoretical chemistry is crucial for quantifying the energetic barriers and thermodynamic driving forces of chemical reactions. By calculating potential energy surfaces, activation energies, and Gibbs free energies of reaction, researchers can predict the feasibility and kinetics of different transformation pathways.
A key area of investigation is the degradation of p-chlorobenzoic acid (pCBA), the core acid component of this compound, by reactive radical species in advanced oxidation processes. acs.org DFT calculations have been used to evaluate the reaction mechanisms and energetics of pCBA with radicals like the hydroxyl radical (•OH), chlorine radical (•Cl), and chloromonoxide radical (•ClO). acs.org
These computational studies reveal two primary reaction pathways:
Radical Addition: The radical adds to the aromatic ring. For pCBA reacting with •OH and •ClO, radical addition is the dominant and most favorable pathway, with the lowest activation energy barriers. acs.org
Hydrogen Abstraction: The radical abstracts a hydrogen atom from the aromatic ring. This pathway is generally less favorable than radical addition for •OH and •ClO, but it is a viable pathway for the chlorine radical (•Cl). acs.org
The calculated activation energies (ΔE0,≠) provide a quantitative measure of the kinetic favorability of these different reaction sites and pathways. acs.org
| Radical | Reaction Pathway | Position | Activation Energy (kcal mol–1) |
|---|---|---|---|
| •ClO | Radical Addition | ortho (C3, C5) | 9.7 |
| meta (C2, C6) | 11.4 | ||
| H-Abstraction | ortho/meta | >17.0 | |
| •Cl | H-Abstraction | meta (C2, C6) | 8.2 |
| ortho (C3, C5) | 16.8 |
Furthermore, thermodynamic analysis of entire biodegradation pathways, such as the conversion of 4-chlorobiphenyl (B17849) to central metabolites, has been performed using computational methods. nih.gov These studies estimate the Gibbs free energy change for each step of the pathway, allowing for the identification of thermodynamically favorable routes and potential metabolic bottlenecks. nih.gov For example, the degradation of 4-chlorobiphenyl produces 4-chlorobenzoate, which then enters its own catabolic pathway. nih.gov The estimated Gibbs free energy for the formation of 4-chlorobiphenyl is 243.6 kcal/mol. nih.gov
Research in Advanced Materials Applications
Liquid Crystalline Systems
The core structure of phenyl benzoate (B1203000) is a common motif in the design of calamitic (rod-like) liquid crystals. The introduction of a chlorine atom, as in Phenyl 4-chlorobenzoate (B1228818), significantly modifies the electronic and steric characteristics of the molecule, influencing its liquid crystalline behavior.
The relationship between a molecule's structure and its mesomorphic (liquid crystalline) properties is a foundational concept in materials science. For calamitic liquid crystals, factors such as the length and rigidity of the molecular core, the nature of the terminal groups, and the presence of lateral substituents all play a crucial role. soton.ac.uk The geometry of mesogenic compounds can be modified to adjust their thermal and optical properties for use in applications like liquid crystal displays. semanticscholar.org
In derivatives related to Phenyl 4-chlorobenzoate, the asymmetry of the molecule has been shown to have a profound effect. For instance, a study on substituted phenyl 4-benzoyloxybenzoates revealed that these unsymmetrical molecules have significantly lower crystal-to-mesophase transition temperatures compared to their more symmetrical counterparts. tandfonline.com This often leads to a broader temperature range over which the liquid crystal phase is stable. For example, 4-chlorophenyl 4-(chlorobenzoyloxy)benzoate exhibits a wide nematic range of 96°C (141–237°C), which is considerably larger than the ranges for the more symmetrical p-phenylene bis(p-chlorobenzoate) (20°C) and bis(p-chlorophenyl) terephthalate (B1205515) (31°C). tandfonline.com
The position of substituents is also critical. In studies on four-ring bent-core molecules, the placement of a chloro substituent determined whether the compound exhibited mesomorphism at all. beilstein-journals.orgbeilstein-journals.org This highlights that even minor structural modifications can dramatically alter the material's phase behavior.
| Compound | Symmetry | Nematic Range (°C) | ΔT (°C) |
|---|---|---|---|
| 4-chlorophenyl 4-(chlorobenzoyloxy)benzoate | Unsymmetrical | 141–237 | 96 |
| p-phenylene bis(p-chlorobenzoate) | Symmetrical | 226–246 | 20 |
| bis(p-chlorophenyl) terephthalate | Symmetrical | 195–226 | 31 |
The stability and type of mesophase are highly dependent on the molecular linkages and the nature of substituents. The ester group (-COO-), as found in this compound, is a common linking group in liquid crystals. The combination of different linkages, such as ester and Schiff base (-CH=N-), can lead to significant variations in mesomorphic behavior due to differences in dipole moment and geometry. researchgate.net
Research into derivatives of this compound contributes to the development of new liquid crystalline materials with unique properties. By strategically designing non-symmetrical, four-ring bent-core molecules with polar chloro and cyano substituents, researchers have successfully created materials that exhibit wide-ranging monotropic nematic phases. beilstein-journals.org The introduction of a chloro group into the central core of these bent molecules can alter the bend angle, placing these compounds on the borderline between traditional rod-like and bent-core liquid crystals. beilstein-journals.org
The synthesis of new classes of liquid crystals, such as those derived from maleic anhydride (B1165640), further illustrates this principle. By incorporating a heterocyclic maleic anhydride moiety into a molecular structure containing a benzoate group, researchers have developed materials that exclusively show enantiotropic nematic mesophases with high stability. frontiersin.org This ongoing synthesis and characterization of novel molecules, including those containing the 4-chlorobenzoate unit, expands the library of available liquid crystal materials for various technological applications. frontiersin.orgsmolecule.com
Influence of Molecular Linkages and Substituents on Mesophase Stability and Range
Non-linear Optics (NLO) Materials Research
Organic materials are of great interest for non-linear optics (NLO) due to their potential for large NLO responses, fast response times, and structural tailorability. nih.govnih.gov NLO materials are crucial for technologies like telecommunications, optical computing, and laser technology. nih.gov The NLO properties of organic molecules often arise from a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). rsc.org
The 4-chlorobenzoate moiety can act as a component in such NLO-active systems. For example, 4-chlorobenzoic acid has been used to synthesize novel organic single crystals with third-order NLO properties. researchgate.net A study of a co-crystal involving 2-amino-5-nitropyridine (B18323) and 4-chlorobenzoic acid showed good thermal stability and a high laser damage threshold, making it a candidate for high-power laser applications. researchgate.net The third-order nonlinear optical susceptibility (χ³) of this material was found to be significant compared to other organic single crystals. researchgate.net
Similarly, other molecules incorporating a chloro-substituted phenyl ring, such as the Schiff base 4-Chloro-2-((phenylimino)methyl)phenol, have been developed and investigated for their NLO properties. metall-mater-eng.com Theoretical studies corroborate experimental findings, helping to predict and understand the NLO response of newly designed chromophores. rsc.org
General Exploration in Materials Science
Beyond liquid crystals and NLO, the this compound structure is a building block in the broader exploration of new materials. Derivatives like 2-Acetyl-4-methylthis compound are used as intermediates in materials science applications. The unique combination of functional groups in complex molecules containing the 4-chlorobenzoate moiety makes them interesting candidates for research and development in medicinal chemistry and material science. smolecule.com Phenyl benzoate derivatives are a widely studied class of calamitic compounds, where modifications to the core structure lead to materials with tailored physicochemical properties for new technologies. tubitak.gov.tr The PubChem database lists this compound with properties relevant to materials science, such as its liquid crystalline phase and solid-state transitions, studied under the SpringerMaterials project. nih.gov
Environmental Chemistry and Degradation Studies
Biodegradation Pathways of Chlorobenzoic Acids (as a key moiety/intermediate)
4-Chlorobenzoic acid (4-CBA) is a notable intermediate in the microbial breakdown of significant environmental pollutants, including polychlorinated biphenyls (PCBs) and certain herbicides. researchgate.netnih.govuth.gr Its biodegradation has been extensively studied in various microorganisms.
Numerous bacterial strains, isolated from environments like pulp and paper mill effluents and PCB-contaminated soil, have demonstrated the ability to use 4-CBA as their sole source of carbon and energy. researchgate.netnih.govasm.orgiwaponline.com Genera such as Pseudomonas, Alcaligenes, Acinetobacter, and Arthrobacter are prominent in this regard. researchgate.netasm.orgiwaponline.comnih.gov
The initial step in the aerobic metabolism of 4-CBA typically involves a dehalogenation reaction, where the chlorine atom is removed from the aromatic ring. Two primary mechanisms have been identified: hydrolytic and reductive dehalogenation. In many aerobic bacteria, the degradation of 4-CBA proceeds via an initial hydrolytic dehalogenation, which replaces the chlorine atom with a hydroxyl group to form 4-hydroxybenzoic acid (4-HBA). nih.govnih.govnih.gov This product is then funneled into common metabolic routes like the β-ketoadipate pathway. iwaponline.comnih.gov
For instance, Pseudomonas aeruginosa PA01 NC degrades 4-CBA to 4-chlorocatechol (B124253), which is then processed through an ortho-cleavage pathway, with dechlorination occurring after the aromatic ring is broken. researchgate.netnih.gov In contrast, strains like Alcaligenes denitrificans NTB-1 and Arthrobacter sp. TM-1 perform an initial hydrolytic dehalogenation to yield 4-HBA, which is subsequently metabolized. asm.orgnih.gov
| Microorganism | Degradation Pathway/Key Intermediate | Reference |
|---|---|---|
| Pseudomonas aeruginosa PA01 NC | Degrades 4-CBA via 4-chlorocatechol and an ortho-cleavage pathway. | researchgate.netnih.gov |
| Cupriavidus sp. SK-3 | Metabolizes 4-CBA via hydrolytic dehalogenation to 4-hydroxybenzoic acid (4-HBA), then to protocatechuic acid (PCA). | nih.gov |
| Alcaligenes denitrificans NTB-1 | Utilizes hydrolytic dehalogenation to convert 4-CBA to 4-HBA. Also performs reductive dechlorination on 2,4-dichlorobenzoate (B1228512). | nih.gov |
| Arthrobacter sp. TM-1 | Dehalogenates 4-CBA to 4-HBA as the initial step. | asm.org |
| Acinetobacter sp. ST-1 | Mineralizes 4-CBA, starting with hydrolytic dehalogenation to 4-HBA. | iwaponline.com |
The hydrolytic dehalogenation of 4-CBA is a sophisticated, three-enzyme process. asm.orgunm.eduacs.org It does not occur on free 4-CBA but on an activated form of the molecule.
4-Chlorobenzoate (B1228818):CoA Ligase (FcbA): This enzyme initiates the pathway by activating 4-CBA. It uses ATP to form a 4-chlorobenzoyl-adenylate intermediate, which is then thioesterified with Coenzyme A (CoA) to produce 4-chlorobenzoyl-CoA (4-CBA-CoA). asm.orgacs.org This activation is crucial for the subsequent dehalogenation.
4-Chlorobenzoyl-CoA Dehalogenase (FcbB): This enzyme catalyzes the key dehalogenation step. It facilitates a nucleophilic aromatic substitution on the 4-CBA-CoA molecule, where the chlorine atom at the C4 position is replaced by a hydroxyl group from a water molecule. asm.orgunm.edu This reaction yields 4-hydroxybenzoyl-CoA (4-HBA-CoA). Mechanistic studies have shown this involves an active site carboxylate group forming an arylated enzyme intermediate. unm.eduacs.org
4-Hydroxybenzoyl-CoA Thioesterase (FcbC): The final enzyme in this sequence, a thioesterase, hydrolyzes 4-HBA-CoA to release 4-hydroxybenzoate (B8730719) (4-HBA) and free CoA. asm.orgacs.org The 4-HBA can then be further degraded by the cell.
The genes for these three enzymes are often clustered in an operon, which is transcriptionally regulated. asm.org The regulator, FcbR, is a repressor that is inactivated by the pathway's intermediate, 4-CBA-CoA, which acts as the inducer molecule. asm.org
| Enzyme | Function | Substrate | Product | Reference |
|---|---|---|---|---|
| 4-Chlorobenzoate:CoA Ligase | Activates 4-CBA by attaching Coenzyme A. | 4-Chlorobenzoate + ATP + CoA | 4-Chlorobenzoyl-CoA + AMP + PPi | asm.orgunm.edurhea-db.org |
| 4-Chlorobenzoyl-CoA Dehalogenase | Catalyzes hydrolytic dehalogenation. | 4-Chlorobenzoyl-CoA + H₂O | 4-Hydroxybenzoyl-CoA + Cl⁻ + H⁺ | asm.orgunm.edurhea-db.org |
| 4-Hydroxybenzoyl-CoA Thioesterase | Hydrolyzes the CoA ester. | 4-Hydroxybenzoyl-CoA + H₂O | 4-Hydroxybenzoate + CoA | asm.orgacs.org |
Microbial dehalogenation of chlorobenzoic acids occurs via two main pathways: hydrolytic and reductive.
Hydrolytic Dehalogenation involves the replacement of a halogen with a hydroxyl group derived from water. nih.govnih.gov This is a common aerobic pathway for the degradation of 4-CBA. iwaponline.com The reaction can proceed even under low oxygen conditions and does not require molecular oxygen as a reactant, as demonstrated in Acinetobacter sp. ST-1. iwaponline.com This pathway has been well-characterized in aerobic bacteria. oup.com
Reductive Dehalogenation involves the replacement of a halogen with a hydrogen atom. This is the predominant dehalogenation mechanism under anaerobic conditions for aromatic compounds. epa.gov For example, Alcaligenes denitrificans NTB-1, while degrading 4-CBA hydrolytically, uses reductive dechlorination to convert 2,4-dichlorobenzoate to 4-CBA as the initial step in its metabolism. nih.govnih.gov This indicates that a single organism can possess both types of dehalogenation capabilities. Anaerobic reductive dehalogenation is a critical process for the breakdown of highly chlorinated compounds, which are often resistant to aerobic attack. epa.gov
Chlorobenzoic acids are hallmark intermediates in the aerobic microbial degradation of PCBs. researchgate.netuth.grfrontiersin.org Bacteria degrade PCB congeners through a series of enzymatic steps that cleave the biphenyl (B1667301) structure, often resulting in the formation of various chlorobenzoic acids. uth.grebi.ac.uk For example, the degradation of 4-chlorobiphenyl (B17849) typically yields 4-CBA. tandfonline.com
Similarly, 4-CBA is an intermediate in the degradation of certain herbicides. The herbicide thiobencarb, for example, can be broken down by an Acidovorax strain through oxidation and cleavage to produce 4-chlorobenzaldehyde, which is then oxidized to 4-CBA. nih.gov Subsequent hydrolytic dechlorination to 4-hydroxybenzoic acid is then carried out by other strains. nih.gov This highlights the role of microbial consortia in the complete degradation of complex xenobiotics.
Characterization of Reductive and Hydrolytic Dehalogenation Pathways
Environmental Fate and Transformation Mechanisms of Chlorinated Esters
The ester linkage in phenyl 4-chlorobenzoate introduces another route for environmental transformation alongside the dehalogenation of the aromatic ring. The stability of chlorinated esters like this compound is subject to both biotic and abiotic degradation processes, including photodegradation.
While specific photodegradation data for this compound is limited, studies on related chlorinated esters and aromatic compounds provide insight into the likely mechanisms. Photodegradation in the environment is driven by sunlight and can proceed through direct photolysis or indirect photo-oxidation involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen. conicet.gov.arfrontiersin.org
Research on the photodegradation of other aromatic esters, such as phthalates and clofibric acid, reveals several potential pathways: frontiersin.orgnih.gov
Cleavage of the Ester Bond (C-O bond): Sunlight can induce the breaking of the ester linkage, which would degrade this compound into phenol (B47542) and 4-chlorobenzoic acid. frontiersin.orgnih.gov
Dechlorination: The carbon-chlorine bond can be cleaved, leading to the formation of phenyl benzoate (B1203000).
Hydroxyl Radical Attack: In natural waters, photochemically produced •OH radicals can attack the aromatic rings, leading to hydroxylation and subsequent ring opening. frontiersin.orgacs.org
Chlorine Radical Reactions: The photodegradation of chlorinated compounds can release chloride ions (Cl⁻), which may be oxidized to chlorine radicals (Cl•). These radicals can then react with the parent compound or its intermediates, potentially leading to the formation of other chlorinated byproducts. acs.org
The environmental matrix significantly influences these processes. For example, the presence of dissolved organic matter (DOM) in natural waters can act as a photosensitizer, accelerating degradation, or as a light screen, inhibiting it. frontiersin.org The photodegradation rates and mechanisms of phthalic acid esters were shown to vary dramatically depending on the solvent, with processes including C-O bond cleavage and chlorine radical adduction being identified. nih.gov The closely related methyl 4-chlorobenzoate is noted to be resistant to hydrolysis under neutral conditions, but the ester linkage is susceptible to cleavage under acidic or basic conditions.
Q & A
Q. What are the recommended methods for synthesizing phenyl 4-chlorobenzoate derivatives with high purity for structural analysis?
this compound derivatives are typically synthesized via esterification reactions. For example, indanone-chalcone hybrids containing this compound moieties are prepared by coupling 4-chlorobenzoyl chloride with phenolic intermediates under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Post-synthesis purification involves column chromatography, and purity is validated via high-performance liquid chromatography (HPLC) (>95% purity) . Characterization employs IR spectroscopy to confirm ester C=O stretches (~1735–1740 cm⁻¹) and mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., m/z 418.3 [M⁺]) .
Q. How can researchers characterize the ester functional group in this compound using spectroscopic techniques?
Key methods include:
- IR Spectroscopy : Ester carbonyl (C=O) stretching vibrations appear at ~1735–1740 cm⁻¹, distinct from ketone or amide C=O bands .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 418.3 [M⁺]) and fragment patterns (e.g., m/z 123 [base peak]) confirm the ester structure .
- ¹H/¹³C NMR : Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl carbon resonances (δ ~165–170 ppm) provide structural validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Conduct reactions in a fume hood to minimize inhalation risks.
- Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported kinetic parameters (kcat, Km) of 4-chlorobenzoate dehalogenase?
Discrepancies in kinetic data often arise from assay conditions (e.g., pH, temperature) or substrate purity. Methodological solutions include:
- Standardized Assays : Use uniform buffer systems (e.g., Tris-HCl, pH 7.5) and validate substrate purity via HPLC .
- Mutant Enzyme Studies : Compare wild-type and mutant enzymes (e.g., CBL mutants) to identify residues affecting catalysis .
- Pre-steady-state Kinetics : Employ stopped-flow techniques to measure transient intermediates and refine kcat calculations .
Q. How does the structural flexibility of 4-chlorobenzoate:CoA ligase (CBL) influence its catalytic mechanism?
CBL undergoes a 140° domain movement during its two-step reaction (adenylation followed by thioesterification). Structural analysis via X-ray crystallography and molecular dynamics simulations reveals:
- Adenylation Domain : Binds ATP and 4-chlorobenzoate to form 4-chlorobenzoyl-AMP .
- Thioesterification Domain : Rotates to position CoA for nucleophilic attack on 4-chlorobenzoyl-AMP, forming 4-chlorobenzoyl-CoA .
- Mutagenesis : Residues like Asp153 stabilize transition states, as shown by reduced kcat in D153A mutants .
Q. What methodological considerations are critical when studying anaerobic microbial degradation of this compound?
Anaerobic degradation pathways involve reductive dechlorination. Key approaches include:
- Sediment Microcosms : Use adapted microbial consortia from chlorobenzoate-contaminated sites to simulate environmental conditions .
- Metabolite Profiling : Track intermediates (e.g., 4-hydroxybenzoate) via LC-MS to map degradation pathways .
- Gene Expression Analysis : Quantify dehalogenase (e.g., fcbB) and CoA ligase gene expression via qPCR during degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
